3-Hydroxy-2,2-dimethylpropyl hydrogen phenanthren-9-ylboronate
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Overview
Description
9-Phenanthreneboronic acid neopentylglycol ester is a chemical compound with the molecular formula C19H19BO2 and a molar mass of 290.16 g/mol . It is known for its applications in organic synthesis, particularly in the formation of boronic esters, which are valuable intermediates in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthreneboronic acid neopentylglycol ester typically involves the reaction of 9-phenanthrenylboronic acid with 2,2-dimethyl-1,3-propanediol . The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene, to facilitate the formation of the ester bond .
Industrial Production Methods
While specific industrial production methods for 9-Phenanthreneboronic acid neopentylglycol ester are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
9-Phenanthreneboronic acid neopentylglycol ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene derivatives.
Substitution: It can participate in substitution reactions where the boronic ester group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include phenanthrene derivatives and substituted phenanthrene compounds, which have various applications in organic synthesis and material science .
Scientific Research Applications
9-Phenanthreneboronic acid neopentylglycol ester has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Phenanthreneboronic acid neopentylglycol ester involves its ability to form stable boronic ester bonds with diol-containing molecules . This property makes it useful in various chemical reactions and applications. The molecular targets and pathways involved include the interaction with hydroxyl groups in carbohydrates and other biomolecules, facilitating their detection and modification .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid neopentylglycol ester: Similar in structure but with a phenyl group instead of a phenanthrene group.
Methylboronic acid neopentylglycol ester: Contains a methyl group instead of a phenanthrene group.
Uniqueness
9-Phenanthreneboronic acid neopentylglycol ester is unique due to its phenanthrene moiety, which imparts specific chemical properties and reactivity. This makes it particularly valuable in applications requiring the formation of stable boronic ester bonds with complex organic molecules .
Properties
Molecular Formula |
C19H21BO3 |
---|---|
Molecular Weight |
308.2 g/mol |
IUPAC Name |
(3-hydroxy-2,2-dimethylpropoxy)-phenanthren-9-ylborinic acid |
InChI |
InChI=1S/C19H21BO3/c1-19(2,12-21)13-23-20(22)18-11-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-11,21-22H,12-13H2,1-2H3 |
InChI Key |
DVJNPUHLOYDUKE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C3=CC=CC=C13)(O)OCC(C)(C)CO |
Origin of Product |
United States |
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